molecular formula C23H34N2O8S2 B285313 Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate

Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No. B285313
M. Wt: 530.7 g/mol
InChI Key: ZFQMBUHUPTZZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate, also known as EPPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EPPS is a sulfonate ester that was first synthesized in 2004 and has since been used in a variety of research studies.

Mechanism of Action

The exact mechanism of action of Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor involved in synaptic plasticity. By enhancing the activity of the AMPA receptor, Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate can increase the strength of synaptic connections, leading to enhanced synaptic plasticity.
Biochemical and Physiological Effects:
Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects, including enhancing synaptic plasticity, improving learning and memory, and promoting neuronal survival. Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate is its ability to enhance synaptic plasticity, making it a useful tool for studying the mechanisms underlying learning and memory. Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate is that it can only be used in vitro, as it does not cross the blood-brain barrier. Additionally, Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have some off-target effects, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate. One area of interest is in the development of new drugs that target the AMPA receptor, which could have therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate and its potential off-target effects, which could help to optimize its use in research studies. Finally, there is potential for the development of new analogs of Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate with improved properties, such as increased blood-brain barrier permeability or reduced off-target effects.

Synthesis Methods

Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate is synthesized through a multi-step process involving the reaction of 4-bromo-2-methyl-5-nitrobenzenesulfonamide with piperidine, followed by the reaction with ethyl chloroformate. The final product is obtained through the reaction of the intermediate with piperidine-4-carboxylic acid.

Scientific Research Applications

Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been used in a variety of scientific research studies, including in the fields of neuroscience, biochemistry, and pharmacology. One of the main applications of Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate is in the study of synaptic plasticity, which is the ability of synapses to change their strength in response to stimuli. Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to enhance synaptic plasticity, making it a useful tool for studying the mechanisms underlying learning and memory.

properties

Molecular Formula

C23H34N2O8S2

Molecular Weight

530.7 g/mol

IUPAC Name

ethyl 1-[3-(4-ethoxycarbonylpiperidin-1-yl)sulfonyl-4-methylphenyl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C23H34N2O8S2/c1-4-32-22(26)18-8-12-24(13-9-18)34(28,29)20-7-6-17(3)21(16-20)35(30,31)25-14-10-19(11-15-25)23(27)33-5-2/h6-7,16,18-19H,4-5,8-15H2,1-3H3

InChI Key

ZFQMBUHUPTZZQW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCC(CC3)C(=O)OCC

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCC(CC3)C(=O)OCC

Origin of Product

United States

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